molecular formula C10H10Cl2O2 B3037340 3-(2,6-Dichlorophenoxy)-2-butanone CAS No. 477865-15-9

3-(2,6-Dichlorophenoxy)-2-butanone

Cat. No.: B3037340
CAS No.: 477865-15-9
M. Wt: 233.09 g/mol
InChI Key: RXSHORGLJSZPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Dichlorophenoxy)-2-butanone is an organic compound that belongs to the class of phenoxy ketones It is characterized by the presence of a butanone group attached to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenoxy)-2-butanone typically involves the reaction of 2,6-dichlorophenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenoxy)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(2,6-Dichlorophenoxy)butanoic acid.

    Reduction: Formation of 3-(2,6-Dichlorophenoxy)-2-butanol.

    Substitution: Formation of various substituted phenoxy ketones depending on the nucleophile used.

Scientific Research Applications

3-(2,6-Dichlorophenoxy)-2-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenoxy)-2-butanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenol: A precursor in the synthesis of 3-(2,6-Dichlorophenoxy)-2-butanone.

    3-(2,4-Dichlorophenoxy)-2-butanone: A structurally similar compound with different substitution patterns on the phenoxy group.

    3-(2,6-Dichlorophenoxy)propane: Another related compound with a different alkyl chain length.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of a butanone group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

3-(2,6-dichlorophenoxy)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6(13)7(2)14-10-8(11)4-3-5-9(10)12/h3-5,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSHORGLJSZPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298357
Record name 3-(2,6-Dichlorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477865-15-9
Record name 3-(2,6-Dichlorophenoxy)-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477865-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dichlorophenoxy)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-Dichlorophenoxy)-2-butanone
Reactant of Route 2
Reactant of Route 2
3-(2,6-Dichlorophenoxy)-2-butanone
Reactant of Route 3
Reactant of Route 3
3-(2,6-Dichlorophenoxy)-2-butanone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(2,6-Dichlorophenoxy)-2-butanone
Reactant of Route 5
Reactant of Route 5
3-(2,6-Dichlorophenoxy)-2-butanone
Reactant of Route 6
Reactant of Route 6
3-(2,6-Dichlorophenoxy)-2-butanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.